
Dibutoxyphosphoryl thiohypochlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutoxyphosphoryl thiohypochlorite is an organophosphorus compound characterized by the presence of both phosphorus and sulfur atoms in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxyphosphoryl thiohypochlorite typically involves the reaction of dibutyl phosphite with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9O)2P(O)H+S2Cl2→(C4H9O)2P(O)SCl+HCl
This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutoxyphosphoryl thiohypochlorite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutoxyphosphoryl sulfoxide or sulfone.
Reduction: Reduction reactions can convert it to dibutoxyphosphoryl thiol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Dibutoxyphosphoryl sulfoxide, dibutoxyphosphoryl sulfone.
Reduction: Dibutoxyphosphoryl thiol.
Substitution: Various substituted dibutoxyphosphoryl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutoxyphosphoryl thiohypochlorite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of dibutoxyphosphoryl thiohypochlorite involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific conditions and targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phosphite: Similar in structure but lacks the sulfur atom.
Dibutoxyphosphoryl chloride: Similar but without the sulfur component.
Dibutoxyphosphoryl sulfoxide: An oxidized form of dibutoxyphosphoryl thiohypochlorite.
Uniqueness
This compound is unique due to the presence of both phosphorus and sulfur atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
58293-33-7 |
|---|---|
Molekularformel |
C8H18ClO3PS |
Molekulargewicht |
260.72 g/mol |
IUPAC-Name |
dibutoxyphosphoryl thiohypochlorite |
InChI |
InChI=1S/C8H18ClO3PS/c1-3-5-7-11-13(10,14-9)12-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
OTSVSHNHOYAESR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



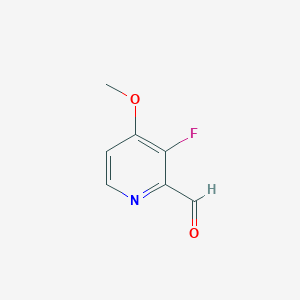
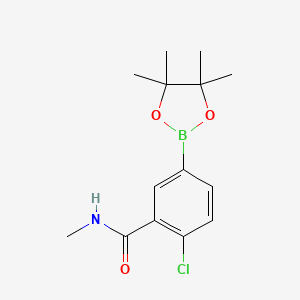
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
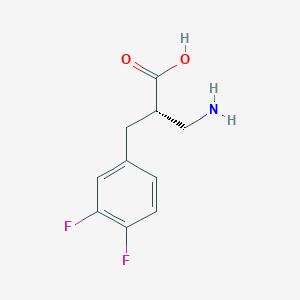

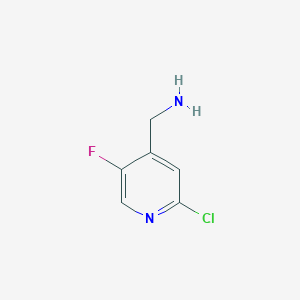
![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
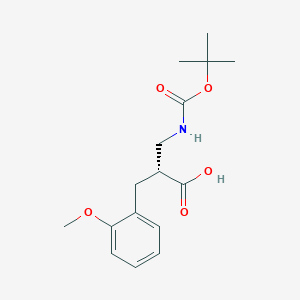

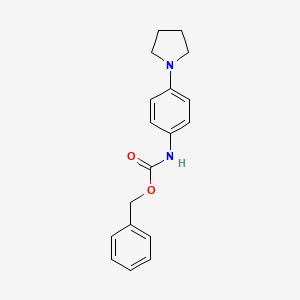
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)

